![molecular formula C23H23N3O5S2 B2542488 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899963-59-8](/img/structure/B2542488.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with biological activities, which can provide insights into the general class of compounds to which the compound belongs. Benzamide derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a cleaner, more efficient, and faster method compared to traditional thermal heating . Another approach is the base-catalyzed direct cyclization of thioureas with bromoacetone . Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation in a solvent-free environment . These methods highlight the versatility and adaptability of synthetic strategies for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single crystal X-ray studies can also be employed to determine the conformational features of these compounds . The presence of various functional groups, such as the thiazolyl moiety, can influence the molecular interactions and stability of the compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and subsequent rearrangement without the need for a catalyst . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzamide ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the introduction of methyl functionality and the presence of non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of these compounds . The physicochemical parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can be computationally predicted to assess the drug-likeness of these compounds .
Biological Activity Analysis
Benzamide derivatives exhibit a range of biological activities. Some compounds in this class have been found to possess cardiac electrophysiological activity, acting as selective class III agents . Others have shown promising anticancer activity against various human cancer cell lines, with some compounds demonstrating good oral drug-like behavior . Additionally, benzamide derivatives have been evaluated for their antifungal , antimicrobial, anti-inflammatory, and psychotropic activities , as well as for their potential as anti-tubercular agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, a compound with structural similarities to certain benzamides, has been explored for its potential in anticancer applications. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent activity compared to the reference drug etoposide, with some derivatives showing higher efficacy than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Benzamides and their derivatives have been investigated for their antimicrobial properties. A study by Narayana et al. (2004) synthesized new benzamides with potential antifungal properties. These compounds were characterized and tested for their antifungal activity, indicating the potential utility of benzamide derivatives in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anti-Proliferative Effects
The anti-proliferative effects of benzamide derivatives have been explored, particularly against cancer cells. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed notable anti-proliferative activity against HCT-116 cancer cells. The study highlighted the potential of these compounds as promising anti-proliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-26(17-4-2-3-5-17)33(28,29)18-9-6-15(7-10-18)22(27)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h6-13,17H,2-5,14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNAWDPRWCSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

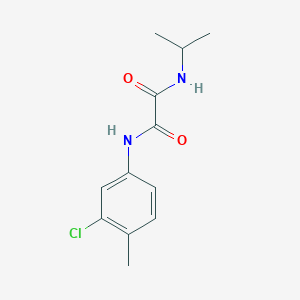

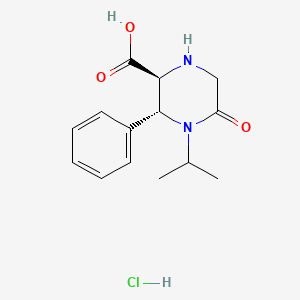
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)
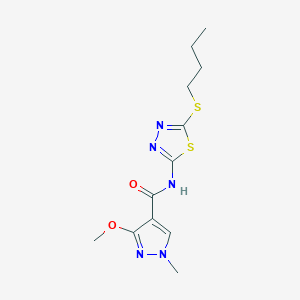
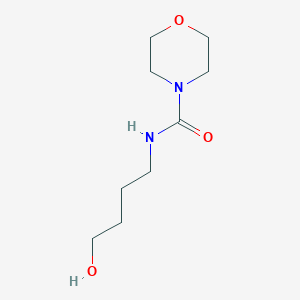
![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
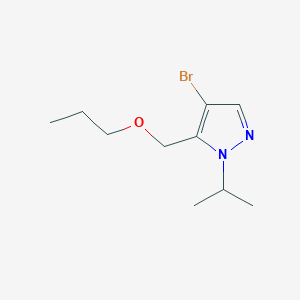
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)


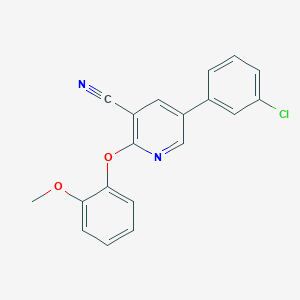
![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)